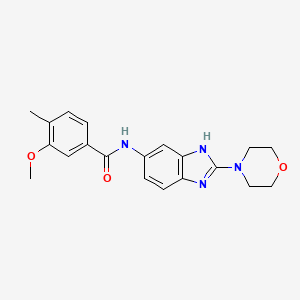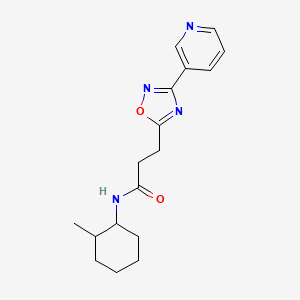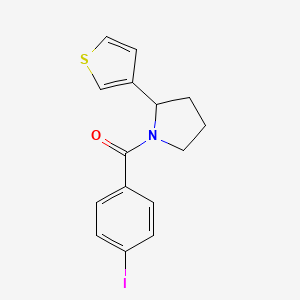
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloropyridine-2-carboxamide, commonly known as BTCP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTCP is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a carboxamide group.
Mecanismo De Acción
BTCP exerts its biological effects by modulating the activity of various ion channels and receptors in the body. Specifically, BTCP has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizure disorders. BTCP has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that BTCP exhibits potent antitumor activity against various cancer cell lines. In vivo studies have shown that BTCP can modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizure disorders. BTCP has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTCP has several advantages as a research tool, including its relative ease of synthesis, high purity, and potent biological activity. However, there are also limitations associated with the use of BTCP in lab experiments. For example, the solubility of BTCP in aqueous solutions is limited, which can make it difficult to use in certain experimental setups. Additionally, the potency of BTCP can make it difficult to determine the optimal concentration for a given experiment.
Direcciones Futuras
There are several future directions for research involving BTCP. One area of interest is the development of BTCP derivatives with improved solubility and potency. Another area of interest is the investigation of the potential applications of BTCP in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, there is potential for the use of BTCP as a building block for the synthesis of novel organic semiconductors for use in electronic devices.
Métodos De Síntesis
The synthesis of BTCP involves the reaction of 4-chloro-2-pyridinecarboxylic acid with tert-butyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with a primary amine to form the final product. The synthesis of BTCP is relatively simple and can be carried out in a few steps with high yields.
Aplicaciones Científicas De Investigación
BTCP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, BTCP has been shown to exhibit potent antitumor activity against various cancer cell lines. In neuroscience, BTCP has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizure disorders. In material science, BTCP has been used as a building block for the synthesis of novel organic semiconductors.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-13(2,3)10-7-19-12(16-10)17-11(18)9-6-8(14)4-5-15-9/h4-7H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMHBWXHWHBAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)
![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)


![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)
![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)